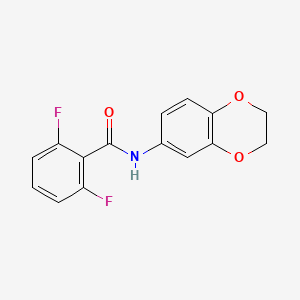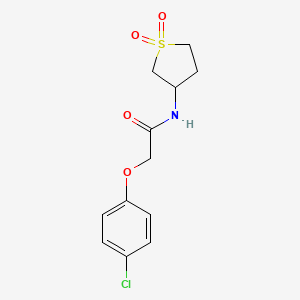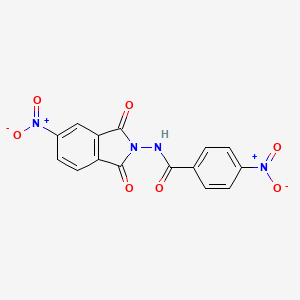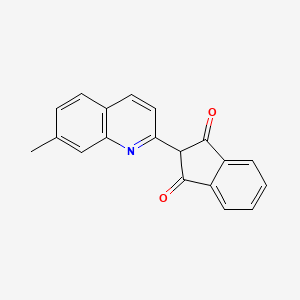
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide, also known as DB844, is a synthetic compound that has been extensively studied for its potential as an anti-parasitic agent. This compound belongs to the benzamide class of compounds and has been shown to have potent activity against a variety of parasitic organisms, including Trypanosoma cruzi, the causative agent of Chagas disease.
作用機序
The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide is not completely understood. However, it is believed that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide targets the mitochondria of the parasite, leading to disruption of the electron transport chain and ultimately causing cell death.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide has been shown to have a variety of biochemical and physiological effects on parasitic organisms. In vitro studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide can inhibit the growth and replication of parasites, leading to decreased viability and eventual cell death. In vivo studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide can reduce parasitemia and improve survival in animal models of parasitic infection.
実験室実験の利点と制限
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide in lab experiments is its potent anti-parasitic activity. This makes it a useful tool for studying the biology and pathogenesis of parasitic organisms. However, one limitation of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide is its potential toxicity. Careful dose-response studies are required to determine the optimal concentration of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide for use in lab experiments.
将来の方向性
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide. One area of interest is the development of new formulations of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide that can improve its pharmacokinetic properties and increase its bioavailability. Another area of interest is the study of the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide, which could lead to the development of new anti-parasitic agents. Finally, the potential use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide in combination with other anti-parasitic agents is an area of active research.
合成法
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide has been described in several scientific publications. One method involves the reaction of 2,6-difluoroaniline with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide has been extensively studied for its potential as an anti-parasitic agent. In vitro studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide is active against a variety of parasitic organisms, including Trypanosoma cruzi, Leishmania infantum, and Plasmodium falciparum. In vivo studies have also shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide is effective in treating infections caused by these parasites.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO3/c16-10-2-1-3-11(17)14(10)15(19)18-9-4-5-12-13(8-9)21-7-6-20-12/h1-5,8H,6-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBLHRZHTNTKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B4930765.png)
![4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline](/img/structure/B4930770.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide](/img/structure/B4930786.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930790.png)

![sec-butyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B4930795.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4930801.png)
![4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate](/img/structure/B4930818.png)
![8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4930838.png)
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4930847.png)
![4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B4930855.png)
![2-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4930861.png)
